molecular formula C8H11BrN2O B1445182 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole CAS No. 1258452-60-6

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole

Cat. No. B1445182
M. Wt: 231.09 g/mol
InChI Key: VORVZBFZCQOHQZ-UHFFFAOYSA-N
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Description

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole (also known as 4-BMP) is a heterocyclic organic compound that has been used in various scientific and industrial applications. It is a member of the pyrazole family of compounds, which are a group of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. 4-BMP has been used in the synthesis of other compounds, such as the antifungal agent 5-fluorocytosine, as well as in the design of organic materials for use in drug delivery systems. In addition, 4-BMP has been studied for its potential as an effective drug target for various diseases and disorders.

Scientific Research Applications

Synthesis and Biological Activity

The compound 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole serves as a precursor for various synthetic pathways, leading to the creation of novel compounds with significant antibacterial and antifungal activities. For instance, bromination of related pyrazolyl derivatives has been used to synthesize compounds tested against a range of microbial species, showing promising results compared to established antibiotics and antifungals (Pundeer et al., 2013). Similarly, derivatives of pyrazoles, including those modified by bromination, have been synthesized and evaluated for their antimicrobial efficacy, showing potential as therapeutic agents (Farag et al., 2008).

Structural Studies and Characterization

The structural characterization of brominated pyrazole derivatives, including NMR and X-ray crystallography, has provided insights into their chemical properties and potential applications in material science and medicinal chemistry. Studies have focused on the tautomerism and molecular structure of bromo-substituted pyrazoles, offering a foundation for designing compounds with desired physical and chemical characteristics (Trofimenko et al., 2007).

Antimicrobial and Antifungal Agents

The search for new antimicrobial agents has led to the synthesis of various pyrazole derivatives, including those derived from 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole. These compounds have been tested for their ability to inhibit the growth of pathogenic bacteria and fungi, with some showing comparable or superior activity to current antifungal drugs. This highlights the potential of such derivatives in developing new treatments for infectious diseases (Bekhit et al., 2003).

Chemical Synthesis and Functionalization

The compound also plays a crucial role in the synthesis of complex molecules, serving as a building block for the development of new chemical entities with potential applications in various fields, including medicinal chemistry and material science. The ability to modify and functionalize the core pyrazole structure through bromination and other reactions expands the versatility and utility of these compounds in scientific research and development (Ryzhkova et al., 2020).

properties

IUPAC Name

4-bromo-1-[(3-methyloxetan-3-yl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-8(5-12-6-8)4-11-3-7(9)2-10-11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORVZBFZCQOHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

To a suspension of NaH (98 mg, 55% in mineral oil, 2.25 mmol) in DMF (1.2 ml) was added a solution of 4-bromopyrazole (300 mg, 2.04 mmol) in DMF (2 ml). The reaction mixture was stirred at room temperature for 15 minutes before a solution of 3-bromomethyl-3-methyloxetane (404 mg, 2.45 mmol) in DMF (2 ml) was added slowly. The mixture was stirred at room temperature for 1.5 h, then diluted with saturated NaHCO3 solution and extracted with 3 times with EtOAc. The combined organic layers were washed 2 times with water and with brine, dried (Na2SO4) and evaporated. The remaining colorless oil was purified by silica gel chromatography (heptane/EtOAc 80:20-50:50) to obtain the title compound (444 mg, 94%) as colorless oil. MS (EI): 231.2 (M+H)+.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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